(3-Methylcyclohex-2-en-1-yl)methanol

Description

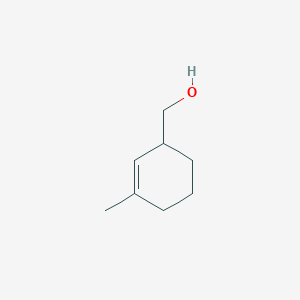

(3-Methylcyclohex-2-en-1-yl)methanol is a monoterpenoid alcohol featuring a cyclohexene ring substituted with a methyl group at position 3 and a hydroxymethyl (-CH2OH) group at position 1. Its structure combines the reactivity of a conjugated diene (from the cyclohexene ring) with the polarity of a primary alcohol, making it valuable in organic synthesis and fragrance applications.

Properties

CAS No. |

80729-05-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(3-methylcyclohex-2-en-1-yl)methanol |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h5,8-9H,2-4,6H2,1H3 |

InChI Key |

AOFMOQFRVAWTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CCC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclohex-2-en-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methylcyclohex-2-enone using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields the desired alcohol product .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 3-methylcyclohex-2-enone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield cyclohexanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

Oxidation: 3-Methylcyclohex-2-enone.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

(3-Methylcyclohex-2-en-1-yl)methanol has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of (3-Methylcyclohex-2-en-1-yl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .

Comparison with Similar Compounds

Key Structural Analogues

Key Differences :

- Ring Saturation : The target compound and 3-methylcyclohex-2-en-1-ol share a cyclohexene ring, while 3-methylcyclohexan-1-ol has a saturated ring, reducing its reactivity toward electrophilic additions .

- Functional Groups : The primary alcohol (-CH2OH) in the target contrasts with secondary alcohols (-OH) in analogs, affecting acidity (pKa ~16–18 for primary vs. ~19–20 for secondary alcohols) and nucleophilicity .

Physicochemical Properties

Boiling Points and Solubility

- This compound: Estimated boiling point ranges between 200–220°C (similar to 3-methylcyclohex-2-en-1-ol ). Higher water solubility than ester derivatives due to hydrogen bonding .

- 3-Methylcyclohexan-1-ol : Boiling point ~175°C; moderate water solubility (1–10 g/L) .

- 3-Methyl-6-(1-methylethyl)-cyclohex-2-en-1-yl acetate : Boiling point ~250°C; hydrophobic due to the ester group .

Spectroscopic Data

- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) is characteristic of the primary alcohol in the target, distinct from ester carbonyl peaks (~1700 cm⁻¹) in derivatives .

- NMR : The -CH2OH group in the target would show protons at δ 3.5–4.0 (1H, t) and δ 1.8–2.2 (2H, m) in ¹H NMR, differing from ester methyl groups (δ 2.0–2.5) .

Oxidation and Derivatization

- Primary Alcohol Oxidation: this compound can be oxidized to the corresponding aldehyde or carboxylic acid, unlike secondary alcohols (e.g., 3-methylcyclohexan-1-ol) .

- Esterification : Reacts with acyl chlorides or anhydrides to form esters (e.g., analogous to 3-methyl-6-(1-methylethyl)-cyclohex-2-en-1-yl acetate) .

- Silyl Ether Formation : Protection of the -CH2OH group with tert-butyldimethylsilyl (TBS) chloride enhances stability in synthetic pathways, as seen in silyloxyallyl cation intermediates .

Diels-Alder Reactivity

The cyclohexene ring in the target compound can act as a diene in Diels-Alder reactions, a feature absent in saturated analogs like 3-methylcyclohexan-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.